molecular formula C12H9Cl3Si B096331 o-Trichlorosilylbiphenyl CAS No. 18030-62-1

o-Trichlorosilylbiphenyl

Cat. No. B096331
CAS RN: 18030-62-1
M. Wt: 287.6 g/mol
InChI Key: IGRRVYLDRDYVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Trichlorosilylbiphenyl, also known as TCSBP, is a chemical compound that is widely used in scientific research. It is a derivative of biphenyl, which is a common organic compound that consists of two benzene rings connected by a single bond. TCSBP contains two trichlorosilyl groups attached to the biphenyl molecule, which makes it a versatile reagent for organic synthesis and materials science.

Mechanism of Action

The mechanism of action of o-Trichlorosilylbiphenyl is based on the reactivity of the trichlorosilyl groups attached to the biphenyl molecule. These groups can undergo nucleophilic substitution reactions with a variety of functional groups, such as hydroxyl, amino, and carboxyl groups. This reactivity makes o-Trichlorosilylbiphenyl a useful reagent for the modification of surfaces and the synthesis of functionalized organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of o-Trichlorosilylbiphenyl. However, studies have shown that it is relatively non-toxic and does not cause significant adverse effects in laboratory animals. It is important to note that o-Trichlorosilylbiphenyl should be handled with care, as it is a hazardous chemical that can cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

One of the main advantages of o-Trichlorosilylbiphenyl is its versatility as a reagent for organic synthesis and materials science. It can be used for the functionalization of surfaces, the synthesis of siloxanes and silanes, and the modification of organic compounds. However, o-Trichlorosilylbiphenyl is a hazardous chemical that requires careful handling and disposal. It is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of o-Trichlorosilylbiphenyl in scientific research. One potential application is in the development of new materials with improved adhesion and durability. o-Trichlorosilylbiphenyl can be used as a precursor for the synthesis of siloxanes and silanes, which can improve the mechanical properties of coatings and composites. Another potential application is in the synthesis of functionalized organic compounds for use in drug discovery and materials science. o-Trichlorosilylbiphenyl can be used to modify the properties of organic molecules, which can improve their solubility, bioavailability, and other important characteristics. Overall, o-Trichlorosilylbiphenyl is a versatile reagent with many potential applications in scientific research.

Synthesis Methods

The synthesis of o-Trichlorosilylbiphenyl involves the reaction of biphenyl with trichlorosilane in the presence of a catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts acylation mechanism, which involves the addition of a carbonyl group to the benzene ring of biphenyl. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.

Scientific Research Applications

O-Trichlorosilylbiphenyl has a wide range of applications in scientific research, including organic synthesis, materials science, and surface chemistry. It is commonly used as a reagent for the functionalization of surfaces with silane groups, which can improve the adhesion and durability of coatings. o-Trichlorosilylbiphenyl can also be used as a precursor for the synthesis of other organosilicon compounds, such as siloxanes and silanes.

properties

CAS RN

18030-62-1

Product Name

o-Trichlorosilylbiphenyl

Molecular Formula

C12H9Cl3Si

Molecular Weight

287.6 g/mol

IUPAC Name

trichloro-(2-phenylphenyl)silane

InChI

InChI=1S/C12H9Cl3Si/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H

InChI Key

IGRRVYLDRDYVLM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[Si](Cl)(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[Si](Cl)(Cl)Cl

Other CAS RN

18030-62-1

synonyms

o-Trichlorosilylbiphenyl

Origin of Product

United States

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